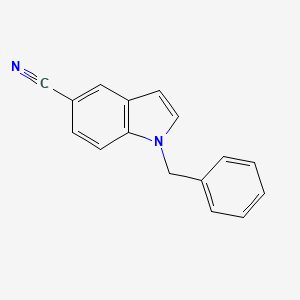

1-Benzyl-1H-indole-5-carbonitrile

Description

1-Benzyl-1H-indole-5-carbonitrile (CAS: 80531-13-1) is a substituted indole derivative with a benzyl group at the N1 position and a nitrile (-CN) group at the C5 position. Its molecular formula is C₁₆H₁₂N₂ (MW: 232.29 g/mol), and it is part of a broader class of indole carbonitriles known for their utility in medicinal chemistry and materials science . The nitrile group enhances electrophilicity, making the compound a versatile intermediate for further functionalization.

Properties

IUPAC Name |

1-benzylindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCSETGZSGBGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583016 | |

| Record name | 1-Benzyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80531-13-1 | |

| Record name | 1-Benzyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzyl-1H-indole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials. The reaction is typically carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . Another approach involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-Benzyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-Benzyl-1H-indole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to dopaquinone, a key step in melanin biosynthesis . This inhibition reduces melanin production, making it useful for treating hyperpigmentation disorders.

Comparison with Similar Compounds

Positional Isomers: 4-, 5-, and 6-Carbonitrile Derivatives

Three positional isomers of 1-benzylindole carbonitriles are documented (Table 1):

| Compound | CAS Number | Nitrile Position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-Benzyl-1H-indole-4-carbonitrile | 177548-00-4 | C4 | C₁₆H₁₂N₂ | 232.29 |

| 1-Benzyl-1H-indole-5-carbonitrile | 80531-13-1 | C5 | C₁₆H₁₂N₂ | 232.29 |

| 1-Benzyl-1H-indole-6-carbonitrile | 1030423-43-8 | C6 | C₁₆H₁₂N₂ | 232.29 |

Key Differences :

Functionalized Indole Carbonitriles with Substituents

Several analogs with additional substituents highlight the impact of functional groups (Table 2):

Observations :

- Substituent Effects : Methoxy or fluoro groups at C5/C6 influence polarity and solubility. For instance, 9p (C5-F) exhibits higher purity (98%) and yield (279 mg), possibly due to improved crystallinity from fluorine’s electronegativity .

- Spectral Shifts : In 9n (C5-OCH₃), the methoxy group deshields adjacent protons, resulting in distinct ¹H NMR aromatic signals compared to 9o (C6-OCH₃) .

Biological Activity

Overview

1-Benzyl-1H-indole-5-carbonitrile is a heterocyclic compound belonging to the indole family, characterized by a benzyl group attached to the nitrogen atom of the indole ring and a nitrile group at the 5-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent.

- Molecular Formula : C₁₆H₁₃N₂

- Molecular Weight : 247.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism of action may include:

- Enzyme Inhibition : The compound can inhibit enzymes related to cancer cell proliferation and microbial growth.

- Binding Affinity : It exhibits significant binding affinity for cytochrome P450 enzymes, influencing drug metabolism and detoxification processes.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Anticancer Activity

Studies have demonstrated the compound's potential as an anticancer agent across various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HT-29)

The IC50 values for these cell lines vary significantly, indicating different levels of sensitivity. A summary of findings is presented in Table 1.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In vitro studies have shown that it inhibits bacterial growth at concentrations ranging from 50 to 200 µg/mL, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies illustrate the efficacy of this compound in clinical and laboratory settings:

- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of the compound on different cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells.

- Antimicrobial Efficacy Assessment : Another study focused on the antibacterial effects against multidrug-resistant strains. The findings suggested that this compound could serve as a scaffold for designing novel antibiotics.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzyl-1H-indazole-5-carbonitrile | Benzyl group at nitrogen | Different reactivity and biological activity |

| 1-Methyl-1H-indole-3-carbonitrile | Methyl group at nitrogen | Distinct reactivity and applications |

| 1-Benzoyl-1H-indole-5-carbonitrile | Benzoyl group instead of benzyl | Influences enzyme interactions differently |

The comparison highlights how variations in substitution patterns can lead to significant differences in biological activity and pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.